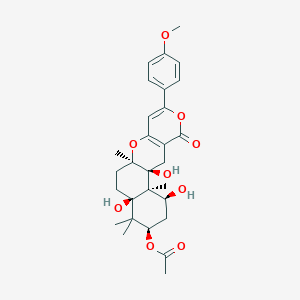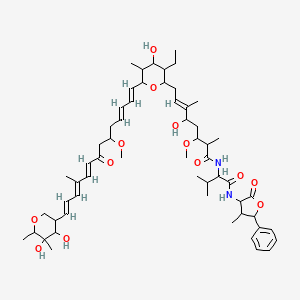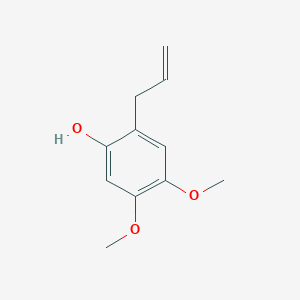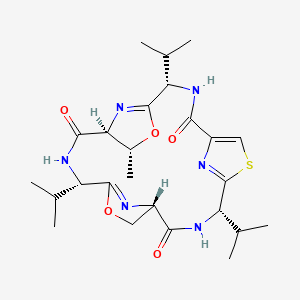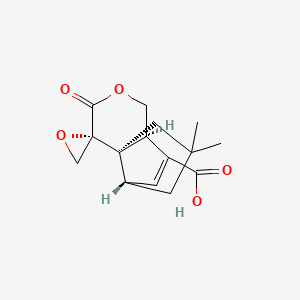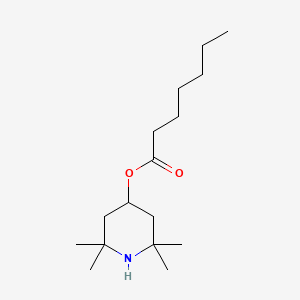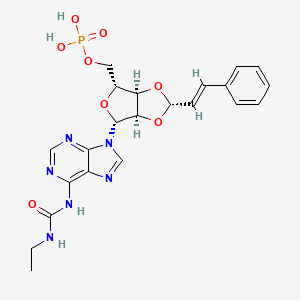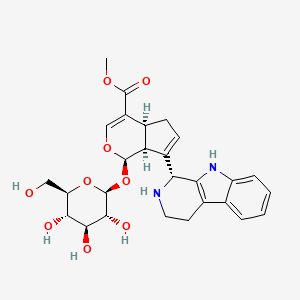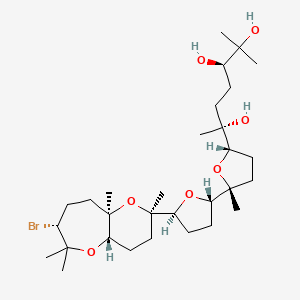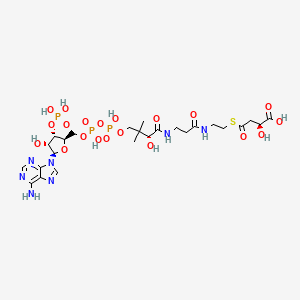
Bucainide maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブカイン酸マレイン酸塩: は、強力な心臓抑制剤および抗不整脈薬です。 マウスのクロロホルム誘発性心室不整脈、モルモットの分離心房における不応期延長、犬のアコニチン誘発性心房不整脈、および犬の冠状動脈結紮後の心室不整脈を含むさまざまな動物モデルにおいて、有意な抗不整脈効果を示すことが実証されています .
準備方法
合成経路と反応条件: ブカイン酸マレイン酸塩は、複数段階のプロセスを通じて合成できます。一般的な方法の1つは、トリエチルアミンとトルエンの存在下で、N-ヘキシルピペラジンをN-イソブチル-ベンジミドイルクロリドと反応させることから始まります。 この反応により、ブカイン酸が生成され、その後、マレイン酸と反応させることでマレイン酸塩の形に変換されます .
工業的生産方法: ブカイン酸マレイン酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高収率と純度を確保するために、温度、圧力、pHなどの反応条件を注意深く制御することが含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術の使用も、工業的な環境では一般的です .
化学反応の分析
反応の種類: ブカイン酸マレイン酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: ブカイン酸は、酸化されて対応するN-オキシドを形成することができます。
還元: 還元反応は、ブカイン酸をその還元形に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: ブカイン酸のN-オキシド。
還元: ブカイン酸の還元形。
置換: ブカイン酸の置換誘導体.
科学的研究の応用
ブカイン酸マレイン酸塩は、以下を含む幅広い科学研究における応用があります。
作用機序
ブカイン酸マレイン酸塩は、心臓細胞のナトリウムチャネルを遮断することによって効果を発揮します。これにより、心臓組織の興奮性が低下します。この作用は、不応期を延長し、心臓における異常な電気的活動の発生を減少させます。 ブカイン酸の分子標的は、電位依存性ナトリウムチャネルであり、その経路は、心臓細胞へのナトリウム流入の阻害を含みます .
類似の化合物との比較
類似の化合物:
リドカイン: ナトリウムチャネルも遮断する別の抗不整脈薬ですが、ブカイン酸と比較して作用時間が短いです。
プロカインアミド: 作用機序は類似していますが、代謝経路と副作用プロファイルが異なります。
ブカイン酸マレイン酸塩の独自性: ブカイン酸マレイン酸塩は、強力な抗不整脈効果と心臓組織における不応期を延長する能力によって独特です。 その特異的な分子構造により、効果的なナトリウムチャネル遮断が可能になり、不整脈の治療において貴重な化合物となっています .
類似化合物との比較
Lidocaine: Another antiarrhythmic agent that also blocks sodium channels but has a shorter duration of action compared to bucainide.
Procainamide: Similar in its mechanism of action but differs in its metabolic pathways and side effect profile.
Quinidine: An older antiarrhythmic agent with a broader spectrum of activity but more pronounced side effects.
Uniqueness of Bucainide Maleate: this compound is unique due to its potent antiarrhythmic effects and its ability to prolong the refractory period in cardiac tissues. Its specific molecular structure allows for effective sodium channel blockade, making it a valuable compound in the treatment of arrhythmias .
特性
CAS番号 |
51481-63-1 |
|---|---|
分子式 |
C29H43N3O8 |
分子量 |
561.7 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H35N3.2C4H4O4/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20;2*5-3(6)1-2-4(7)8/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
LPPPOISTYYZBNM-SPIKMXEPSA-N |
SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
同義語 |
ucainide bucainide maleate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


